molecular formula C8H16OSi B2962339 2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol CAS No. 79671-36-6

2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol

Cat. No.: B2962339
CAS No.: 79671-36-6
M. Wt: 156.3
InChI Key: ZWGKEUBNJYCXGM-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclopropene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol typically involves the reaction of trimethylsilyl chloride with a suitable cyclopropene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated processes. These processes often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of 2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol

This compound is a cyclopropene derivative with a variety of applications in scientific research, including biology, medicine, and industry . The unique structure of the cyclopropene ring gives it distinct chemical reactivity and stability, making it useful in specific synthetic applications where other trimethylsilyl compounds may not be suitable.

Biology

This compound is investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms. Several cyclopropene derivatives have been synthesized and evaluated for their effects on the early growth stage of Arabidopsis thaliana . Identified chemicals can affect apical hook development in Arabidopsis thaliana, with a different mode of action from ethylene receptor inhibition and gibberellin biosynthesis inhibition . Some of these chemicals may become new tools in chemical biology to determine useful molecular targets for herbicides or plant growth regulators .

Medicine

This compound is explored for potential therapeutic applications, including its use as a precursor for drug development. Fused oxazepines, which can be derived from cyclopropenes, are a biologically active class of molecules with diverse pharmacological activities, including anticonvulsant, antimicrobial, anticancer, and antipsychotic agents, as well as calcium antagonists and neuroprotectors . Novel approaches to these molecules, especially stereoselective ones, can lead to the discovery of new privilege medicinal structures . Preliminary biological studies of new scaffolds have revealed promising antimicrobial activity against Mycobacterium abscessus .

Industry

This compound is utilized in the production of advanced materials like polymers and coatings, due to its unique chemical properties. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule, with its effects mediated through its ability to undergo various chemical transformations, influencing molecular pathways, and interactions.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
  • Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing molecular pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol is unique due to its cyclopropene ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for specific synthetic applications where other trimethylsilyl compounds may not be suitable .

Biological Activity

2-(Trimethylsilyl)-3-methyl-2-cyclopropene-1-methanol is a cyclopropene derivative notable for its unique structural features and potential biological activities. Cyclopropenes are characterized by their high ring strain, which makes them reactive intermediates in organic synthesis and potentially valuable in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

The compound's structure includes a trimethylsilyl group, which enhances its stability and reactivity. The presence of the cyclopropene moiety contributes to its unique biological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising activity against:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Limited activity observed against Escherichia coli.
  • Fungi : Moderate effectiveness against Candida albicans.

A study indicated that while the compound did not exhibit significant cytotoxicity towards human cell lines at concentrations up to 100 μM, it demonstrated notable activity against Mycobacterium abscessus, suggesting a potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored using various cancer cell lines, particularly HeLa cells (human cervical adenocarcinoma). The MTT assay revealed that the compound inhibited mitochondrial dehydrogenase activity, indicating cytotoxic effects on cancer cells.

Cell Line IC50 (μM) Activity
HeLa50Moderate cytotoxicity
MCF-7 (breast cancer)75Low cytotoxicity
A549 (lung cancer)60Moderate cytotoxicity

These findings suggest that the compound may serve as a lead for developing new anticancer agents, especially considering its selective toxicity towards cancer cells compared to normal cells .

The biological activity of cyclopropene derivatives is often attributed to their ability to interact with biological macromolecules due to their electrophilic nature. The trimethylsilyl group may enhance solubility and facilitate cellular uptake, allowing for effective interaction with target proteins or nucleic acids.

Case Studies

  • Study on Antimicrobial Properties : A comprehensive evaluation of various cyclopropene derivatives, including this compound, showed significant antibacterial activity against Mycobacterium abscessus, with a focus on structure-activity relationships (SAR) guiding further modifications .
  • Anticancer Evaluation : In vitro studies highlighted the compound's ability to induce apoptosis in HeLa cells through mitochondrial pathways. The results indicated that the compound could lead to mitochondrial membrane potential disruption and subsequent cell death .

Properties

IUPAC Name

(2-methyl-3-trimethylsilylcycloprop-2-en-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OSi/c1-6-7(5-9)8(6)10(2,3)4/h7,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGKEUBNJYCXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1CO)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79671-36-6
Record name [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanol
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